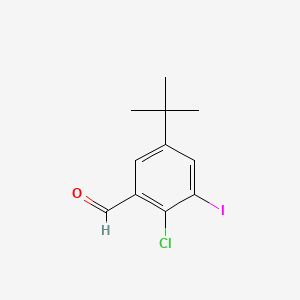
5-(t-Butyl)-2-chloro-3-iodobenZaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(t-Butyl)-2-chloro-3-iodobenzaldehyde: is an organic compound that features a benzaldehyde core substituted with tert-butyl, chlorine, and iodine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(t-Butyl)-2-chloro-3-iodobenzaldehyde typically involves multi-step organic reactions. One common method includes the iodination of a pre-synthesized 5-(t-Butyl)-2-chlorobenzaldehyde. The iodination can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine and iodine atoms. Common reagents include sodium azide or potassium cyanide.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Iodination: Iodine and oxidizing agents (e.g., nitric acid).
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products:
Oxidation: 5-(t-Butyl)-2-chloro-3-iodobenzoic acid.
Reduction: 5-(t-Butyl)-2-chloro-3-iodobenzyl alcohol.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis .
Biology and Medicine: Research into the biological activity of this compound is ongoing. It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals .
Industry: In the industrial sector, 5-(t-Butyl)-2-chloro-3-iodobenzaldehyde can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials and chemical processes .
Mécanisme D'action
The mechanism by which 5-(t-Butyl)-2-chloro-3-iodobenzaldehyde exerts its effects depends on its chemical reactivity. The presence of electron-withdrawing groups (chlorine and iodine) and the electron-donating tert-butyl group influences its reactivity in various chemical reactions. These groups can affect the compound’s ability to participate in electrophilic and nucleophilic substitution reactions, as well as its stability under different conditions .
Comparaison Avec Des Composés Similaires
5-(t-Butyl)-2-chlorobenzaldehyde: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
5-(t-Butyl)-2-iodobenzaldehyde:
2-Chloro-3-iodobenzaldehyde: Lacks the tert-butyl group, which influences its solubility and reactivity.
Uniqueness: 5-(t-Butyl)-2-chloro-3-iodobenzaldehyde is unique due to the combination of its substituents. The tert-butyl group provides steric hindrance, while the chlorine and iodine atoms offer sites for further functionalization. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C11H12ClIO |
|---|---|
Poids moléculaire |
322.57 g/mol |
Nom IUPAC |
5-tert-butyl-2-chloro-3-iodobenzaldehyde |
InChI |
InChI=1S/C11H12ClIO/c1-11(2,3)8-4-7(6-14)10(12)9(13)5-8/h4-6H,1-3H3 |
Clé InChI |
FRXKXPVILPOWQC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)I)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


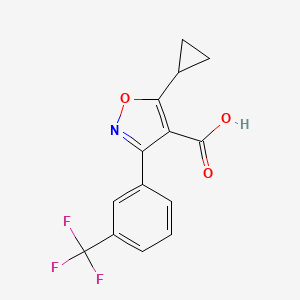
![(E)-3-[4-[(2R,3S,4S,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B14768566.png)
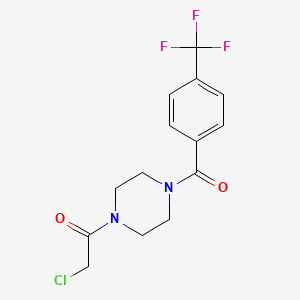
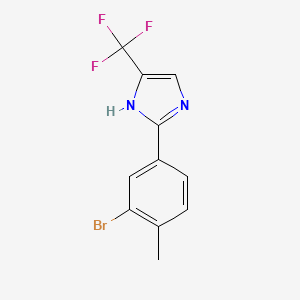



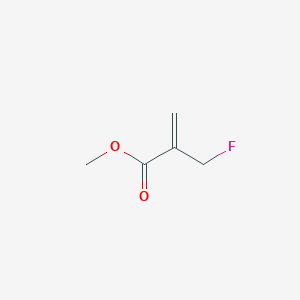
![(R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14768618.png)


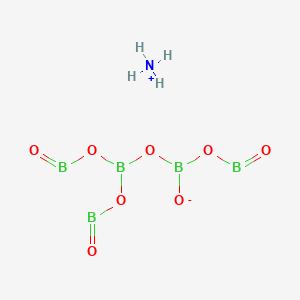
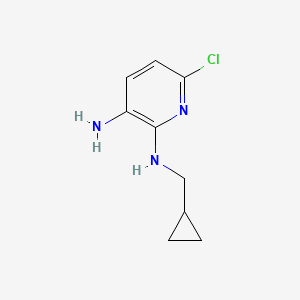
![1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester](/img/structure/B14768639.png)
